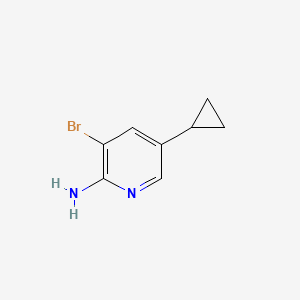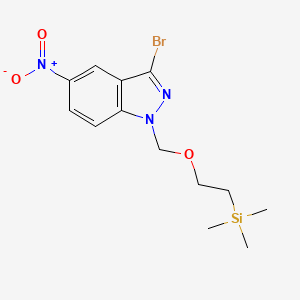![molecular formula C9H10BrN5 B8169035 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8169035.png)
3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of a bromine atom at the third position and a cyclobutyl group at the first position of the pyrazolo[3,4-d]pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine.
Introduction of the bromine atom: Bromination can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the cyclobutyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with cyclobutyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base like sodium hydride or potassium carbonate.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling reactions: Palladium catalysts and ligands are commonly employed.
Major Products Formed
Substitution reactions: Yield various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Oxidation and reduction reactions: Produce oxidized or reduced forms of the compound.
Coupling reactions: Result in the formation of biaryl or other coupled products.
Aplicaciones Científicas De Investigación
3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and mechanisms.
Pharmaceutical Industry:
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-Chloro-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-Fluoro-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the cyclobutyl group imparts specific steric and electronic properties that can influence the compound’s biological activity and selectivity.
Propiedades
IUPAC Name |
3-bromo-1-cyclobutylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c10-7-6-8(11)12-4-13-9(6)15(14-7)5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOMTAQBMONHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3=NC=NC(=C3C(=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-](/img/structure/B8169036.png)





